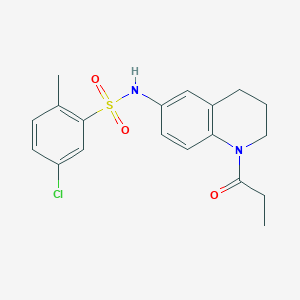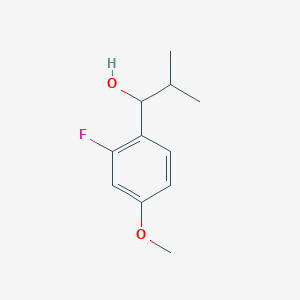
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, also known as (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one , is a novel compound synthesized through Claisen-Schmidt condensation. It exhibits potential antiparasitic properties and is suitable for antileishmanial activity study .
Synthesis Analysis
The compound is synthesized by reacting 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol. Another study reports the reaction involving 1-(2-fluoro-4-methoxyphenyl)ethanone and 2-chlorobenzaldehyde with KOH as the base .Molecular Structure Analysis
The molecular structure of 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol can be visualized using computational methods such as density functional theory (DFT) or single crystal diffraction techniques .Chemical Reactions Analysis
The synthesis involves Claisen-Schmidt condensation, which is an aldol-type reaction. The reaction mechanism includes the formation of a β-hydroxyketone intermediate followed by dehydration to yield the final product .Wissenschaftliche Forschungsanwendungen
Radical Cation Fragmentation Studies
Research on the one-electron oxidation of 1-arylpropanols, including molecules structurally similar to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, has provided insights into the mechanism of side-chain fragmentation involving radical cations. These studies are crucial for understanding the stability and reactivity of potential intermediates in synthetic pathways (Baciocchi et al., 1996).
Environment-Sensitive Fluorophores
The development of fluorophores that exhibit significant changes in fluorescence properties in response to the solvent environment has been another area of interest. Compounds with structures similar to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have been explored for their potential in creating new fluorogenic sensors, highlighting the versatility of such molecules in analytical and diagnostic applications (Uchiyama et al., 2006).
Biofuel Production
Significant research has been conducted on the anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel, from glucose using engineered microorganisms. Studies focusing on the metabolic engineering of pathways involving compounds related to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have demonstrated the potential of biotechnological approaches to sustainable energy production (Bastian et al., 2011).
Chemical Sensing and Detection
The design of chemosensors for the detection of metal ions is another application. Molecules structurally related to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have been employed as the basis for sensors that can selectively detect ions such as Zn2+ and Al3+, leveraging the specific interactions between the sensor molecule and the target ions. This research has implications for environmental monitoring and medical diagnostics (Patra et al., 2018).
Medicinal Chemistry and Drug Development
In the context of medicinal chemistry, compounds with structural similarities to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol have been explored as potential ligands for imaging studies using positron emission tomography (PET). These studies are critical for the development of diagnostic tools for diseases such as Alzheimer's and Parkinson's (Chalon et al., 2006).
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7,11,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFPAFQGLXHNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=C(C=C1)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)
![2-[(4Z)-4-(4-ethoxyphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid](/img/structure/B2699605.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2699606.png)
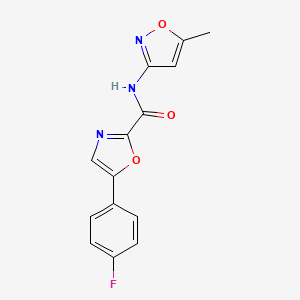
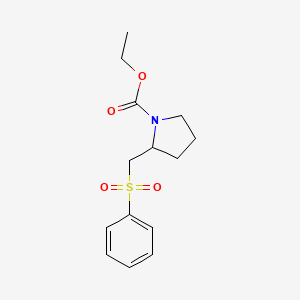
![N-[3-(Methylsulfonimidoyl)phenyl]prop-2-enamide](/img/structure/B2699612.png)

![4-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2699617.png)
![3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2699619.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2699620.png)
![7-methoxy-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2699622.png)
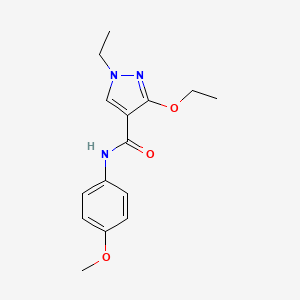
![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)
